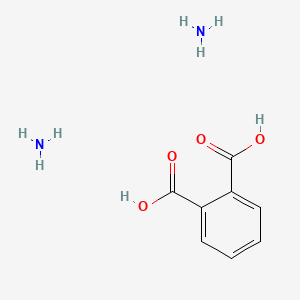

Azane;phthalic acid

Description

Contextualization within Phthalate (B1215562) Chemistry

Phthalates are esters of phthalic acid and are primarily used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). wikipedia.org Unlike these phthalate esters, which are formed by a reaction with alcohols, ammonium (B1175870) phthalate is a salt resulting from a neutralization reaction with ammonia (B1221849), a weak base. vedantu.comwikipedia.org This distinction is crucial as it dictates the chemical properties and applications of the compound. The chemistry of ammonium phthalate is largely centered on its role as an intermediate in the synthesis of other important chemicals. chembk.comchembk.com A key reaction is its dehydration upon heating to form phthalimide (B116566), a significant precursor in the production of pharmaceuticals, dyes, and other organic compounds. vedantu.comorgsyn.orgwikipedia.org

The formation of ammonium phthalate can be achieved through the direct reaction of phthalic acid with aqueous ammonia. The reaction conditions, such as temperature and stoichiometry, are critical in determining the yield and purity of the resulting ammonium phthalate solution. For instance, the process can be optimized by controlling the temperature between 60°C and 75°C. Alternatively, ammonium phthalate can be synthesized from phthalic anhydride (B1165640), which is first hydrolyzed to phthalic acid and then reacted with ammonia.

Significance in Organic Synthesis and Materials Science

The primary significance of azane;phthalic acid in organic synthesis lies in its utility as a precursor to phthalimide and its derivatives. chembk.comgoogle.com Phthalimide is a vital building block in the Gabriel synthesis of primary amines, a fundamental transformation in organic chemistry. wikipedia.org The conversion of ammonium phthalate to phthalimide is typically achieved by heating, which causes the loss of water molecules and subsequent cyclization. vedantu.comtestbook.com This process can be carried out in the presence of an aromatic solvent like o-dichlorobenzene to achieve high purity and yield.

In materials science, derivatives of ammonium phthalate have found applications in various fields. For instance, certain ammonium phthalate salts are used as flame retardants in textiles and electronics, helping to reduce the flammability of these materials. lookchem.com They can also be used as plasticizers, although this application is less common than for phthalate esters. ontosight.aiguidechem.com Additionally, specific ionic liquids based on alkyl ammonium hydrogen phthalates have been explored for their potential in extracting metal ions from aqueous solutions, indicating a role in separation and purification technologies. researchgate.net

Scope and Research Trajectories for Ammonium Phthalate Systems

Current and future research involving ammonium phthalate systems is multifaceted. One area of focus is the optimization of the synthesis of phthalimide and its derivatives, driven by their importance in the pharmaceutical and chemical industries. chembk.comgoogle.com This includes the development of more efficient and environmentally friendly synthetic routes.

Another significant research trajectory is the exploration of novel applications for ammonium phthalate-based materials. The use of task-specific ionic liquids derived from ammonium hydrogen phthalate for metal extraction is a promising area of investigation. researchgate.net These materials could offer more efficient and selective methods for recovering valuable metals or removing toxic heavy metals from wastewater. Furthermore, research into the reaction kinetics of phthalates with ammonium hydroxide (B78521) in aqueous environments provides insights into the environmental fate of these compounds and may lead to new strategies for their remediation. researchgate.net The study of the crystal structures of various ammonium phthalate salts, such as diisopropylammonium hydrogen phthalate, contributes to a fundamental understanding of their solid-state properties and intermolecular interactions, which can inform the design of new materials. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

523-24-0 |

|---|---|

Molecular Formula |

C8H6O4.2H3N C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

diazanium;phthalate |

InChI |

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3 |

InChI Key |

CHCFOMQHQIQBLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Other CAS No. |

523-24-0 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Azane;phthalic Acid Production

Direct Synthesis from Phthalic Acid and Ammoniacal Reagents

The most straightforward method for synthesizing ammonium (B1175870) phthalate (B1215562) involves the direct neutralization of phthalic acid with an ammonia (B1221849) source, typically aqueous ammonia. This acid-base reaction is a cornerstone of its production, with several factors critically influencing the reaction's success.

Reaction with Aqueous Ammonia: Kinetic and Thermodynamic Considerations

Therodynamically, the formation of the ammonium salt is favored at lower temperatures. However, a compromise is necessary as lower temperatures also slow down the reaction rate. scirp.org The process is reversible, and the equilibrium can be influenced by factors such as temperature and the removal of products.

Influence of Temperature and pH on Reaction Efficiency

Temperature and pH are critical parameters in the synthesis of ammonium phthalate. The reaction is typically conducted at elevated temperatures, generally ranging from 50°C to 95°C. google.com The optimal temperature range for achieving a high conversion rate is reported to be between 60°C and 75°C. google.com For instance, one documented process involves adding a 20% aqueous ammonia solution to a mixture of phthalic acid and water at 70°C over one hour. To prevent the crystallization of the resulting diammonium phthalate solution, it is often necessary to maintain the temperature above 55°C during storage. google.com

The pH of the reaction mixture plays a significant role in the efficiency of ammonia utilization. An alkaline environment is necessary to ensure the deprotonation of the carboxylic acid groups and the formation of the ammonium salt. Increasing the pH generally leads to a higher recovery of ammonia in related processes. mdpi.com The percentage of ammonia present as dissolved gas, which is available for reaction, increases with both temperature and pH. researchgate.net

Stoichiometric Ratio Optimization for Ammonium Phthalate Yield

The stoichiometry of the reactants is a key factor in maximizing the yield of ammonium phthalate. The reaction requires two moles of ammonia for every mole of phthalic acid to achieve complete neutralization of both carboxylic acid groups. The concentration of the aqueous ammonia used is also important, with concentrations typically ranging from 15% to 30% by weight. google.com In a specific example, 221g of 20% ammonia water is added to a mixture of phthalic acid and 89g of water, resulting in a 47% solution of diammonium phthalate with a theoretical yield based on a 90% conversion ratio. google.com The optimization of the stoichiometric ratio is crucial for both maximizing product formation and for the economic viability of the process. nih.gov

Mechanistic Analysis of Carboxylic Acid Deprotonation and Salt Formation

The formation of ammonium phthalate proceeds through a fundamental acid-base reaction mechanism. libretexts.org The process involves the following steps:

Deprotonation of Carboxylic Acid: The ammonia molecule, acting as a Brønsted-Lowry base, abstracts a proton (H+) from each of the two carboxylic acid groups (-COOH) of the phthalic acid molecule. khanacademy.org

Formation of Carboxylate and Ammonium Ions: This deprotonation results in the formation of the phthalate dianion (C₈H₄O₄²⁻) and two ammonium cations (NH₄⁺).

Salt Formation: The electrostatic attraction between the negatively charged carboxylate groups and the positively charged ammonium ions leads to the formation of the ionic compound, diammonium phthalate ((NH₄)₂C₈H₄O₄).

This process is a classic example of nucleophilic acyl substitution where the hydroxyl groups of the carboxylic acid are ultimately replaced by the ammonium groups through a salt formation intermediate. khanacademy.orglibretexts.org

Preparation from Phthalic Anhydride (B1165640) Precursors

An alternative and widely used industrial method for producing phthalimide (B116566), which involves the formation of ammonium phthalate as an intermediate, starts with phthalic anhydride. orgsyn.orgbyjus.com

Two-Step Hydration-Ammoniation Processes

This method involves a two-step sequence to convert phthalic anhydride into ammonium phthalate.

Hydration (Ring-Opening): The first step is the hydrolysis of phthalic anhydride. In this reaction, the anhydride ring is opened by the addition of water to form phthalic acid.

C₈H₄O₃ + H₂O → C₈H₆O₄

Ammoniation: The resulting phthalic acid is then reacted with ammonia, as described in the direct synthesis method, to produce diammonium phthalate.

C₈H₆O₄ + 2NH₃ → (NH₄)₂C₈H₄O₄

This two-step process provides an effective route to ammonium phthalate, which can then be further processed, for example, by heating to produce phthalimide through the elimination of water and ammonia. quora.com

Interactive Data Table: Reaction Parameters for Ammonium Phthalate Synthesis

| Parameter | Value/Range | Notes | Reference |

| Direct Synthesis Temperature | 50°C - 95°C | Optimal range is 60°C - 75°C for high conversion. | google.com |

| Ammonia Concentration | 15% - 30% (w/w) | Affects reaction rate and efficiency. | google.com |

| Storage Temperature | > 55°C | To prevent crystallization of the product solution. | google.com |

| Overall Reaction Order | 1.3 - 1.4 | First-order in phthalate, fractional in ammonium hydroxide (B78521). | nih.gov |

Interactive Data Table: Kinetic Data for Related Phthalate Reactions

| Compound | Rate Constant (Lx/mol·s) | Half-life (hours) | Conditions | Reference |

| Dimethyl Phthalate | 1.3 x 10⁻⁴ | 4.5 | 20 mg/L concentration in alkaline water | nih.gov |

| Diethyl Phthalate | 8.5 x 10⁻⁵ | 14 | 20 mg/L concentration in alkaline water | nih.gov |

Direct Reaction with Ammonia: Challenges and Mitigation Strategies

The direct reaction of phthalic anhydride with ammonia is a primary industrial method for synthesizing phthalimide. chemcess.com This process is typically carried out continuously in a molten state or in the vapor phase at elevated temperatures. chemcess.comorgsyn.org

Reaction Mechanism: The synthesis begins with the nucleophilic attack of ammonia on one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization through the elimination of a water molecule yields the final phthalimide product.

Challenges:

Sublimation of Phthalic Anhydride: Phthalic anhydride has a tendency to sublime at the high temperatures required for the reaction, which can lead to blockages in the reactor and loss of reactant. orgsyn.org

Reaction Control: Maintaining optimal reaction conditions, particularly temperature, is crucial. Insufficient heat can result in incomplete reaction, while excessive heat can promote the formation of undesirable byproducts. orgsyn.org

Mitigation Strategies:

Reactor Design: Industrial processes often utilize specialized reactors, such as vertical reaction tubes with packing material, to manage the reaction and sublimation. chemcess.com In one continuous process, molten phthalic anhydride and excess ammonia are fed into the top of a heated tube, reacting at 250–280 °C. chemcess.com

Excess Ammonia: Using an excess of ammonia helps to drive the reaction to completion and can help to suppress the formation of some byproducts. chemcess.com

Temperature Control: Careful control of the reaction temperature is essential to ensure a high yield and purity of the final product. chemcess.comorgsyn.org

Fusion Methods Involving Ammonium Carbonate

An alternative to using aqueous or gaseous ammonia is the fusion of phthalic anhydride with ammonium carbonate. orgsyn.orgbyjus.comvedantu.com This method also proceeds by heating the reactants together. orgsyn.org

Reaction Mechanism: Upon heating, ammonium carbonate decomposes to ammonia, carbon dioxide, and water. The in-situ generated ammonia then reacts with the molten phthalic anhydride in a similar mechanism to the direct ammonia reaction, proceeding through a phthalamic acid intermediate to form phthalimide.

Advantages:

Solid Reactant: The use of solid ammonium carbonate can be more convenient for handling and measurement in certain laboratory or industrial settings compared to gaseous or aqueous ammonia. orgsyn.org

Challenges:

Frothing and Solidification: The reaction mixture can froth and then solidify, which can make uniform heating and mixing difficult. scribd.com

Sublimation: As with the direct ammonia method, sublimation of phthalic anhydride can be an issue. orgsyn.org

Mitigation Strategies:

Thorough Mixing: Intimate mixing of the powdered reactants before heating is crucial for a smooth reaction. orgsyn.org

Controlled Heating: Gradual and controlled heating is necessary to manage the initial melting and subsequent solidification of the reaction mass. orgsyn.orgscribd.com

Alcoholic Ammonia Synthesis Approaches

The synthesis of phthalimide can also be achieved by reacting phthalic anhydride with alcoholic ammonia. turito.combyjus.com This method offers an alternative solvent system to aqueous or fusion methods.

Reaction Mechanism: The reaction proceeds similarly to the direct ammonia method, with ammonia acting as the nucleophile. The alcohol primarily serves as a solvent. The reaction of phthalic anhydride with alcoholic ammonia can produce phthalimide with a high yield of 95–97%. turito.combyjus.com

Advantages:

Milder Conditions: The use of a solvent can allow for lower reaction temperatures compared to fusion methods.

Improved Solubility: The alcoholic solvent can help to dissolve the reactants and facilitate a more homogeneous reaction mixture.

Challenges:

Solvent Removal: The solvent must be removed from the final product, which adds an extra step to the process.

Potential Side Reactions: The alcohol could potentially react with phthalic anhydride under certain conditions, although the formation of phthalimide is the predominant reaction.

Advanced Synthetic Protocols and Scalability Assessments

While traditional methods are robust, research continues to explore more efficient and sustainable synthetic routes to phthalimide and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction between phthalic anhydride and amines, often leading to higher yields in shorter reaction times. organic-chemistry.orgpharmainfo.in This method can be performed under solvent-free conditions or in solvents like acetic acid. organic-chemistry.orgpharmainfo.in

Catalytic Methods: The use of catalysts can improve the efficiency of phthalimide synthesis. For example, Lewis acids like TaCl5-silica gel have been used to catalyze the reaction of anhydrides with amines under microwave irradiation. organic-chemistry.org Transition-metal catalysts, such as copper and palladium complexes, have been employed in the synthesis of N-substituted phthalimides from various starting materials. acs.orgrsc.orgresearchgate.net

Solid-Phase Synthesis: Phthalimide synthesis can be performed on a solid support, which can simplify purification and improve yields. numberanalytics.com In this approach, a reactant is attached to a polymer resin, and the reaction is carried out, followed by cleavage of the product from the support. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer advantages for scalability, providing better control over reaction parameters like temperature and mixing, and can lead to improved yields and safety. chemcess.com Industrial-scale production often utilizes continuous processes for these reasons. chemcess.com

Scalability Considerations: For large-scale industrial production, continuous processes are generally favored over batch processes. chemcess.com Factors such as cost of reagents, energy consumption, reaction time, and ease of product isolation and purification are critical in assessing the scalability of a synthetic protocol. nus.edu.sg While advanced methods like metal-catalyzed reactions offer high efficiency, the cost and toxicity of the catalysts can be a barrier to large-scale implementation. rsc.org

Purification Techniques and Yield Enhancement Strategies

Obtaining high-purity phthalimide is crucial for its use in subsequent applications. Several techniques are employed for purification and to maximize the yield.

Purification Techniques:

Recrystallization: This is a common method for purifying crude phthalimide. Solvents such as ethanol (B145695) or dilute alcohol can be used. orgsyn.orgpierpalab.com The crude product is dissolved in a hot solvent, and upon cooling, purer phthalimide crystallizes out, leaving impurities in the solution. orgsyn.org

Sublimation: Phthalimide sublimes when heated above its melting point, a property that can be exploited for purification. chemcess.com The crude product is heated under vacuum, and the pure phthalimide vapor is collected on a cold surface.

Washing: The crude product can be washed with water to remove water-soluble impurities like unreacted ammonium carbonate or phthalamic acid. orgsyn.orggoogle.com Washing with a solvent like acetone (B3395972) can remove unreacted phthalic anhydride. orgsyn.org

Soxhlet Extraction: This technique can be used for the purification of related compounds and could be adapted for phthalimide, using a suitable solvent to selectively extract the product from solid impurities. sciencemadness.org

Yield Enhancement Strategies:

Optimizing Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and reactant ratios is critical for maximizing the yield. numberanalytics.com

Use of Catalysts: As mentioned, catalysts can significantly improve reaction rates and yields. organic-chemistry.orgnumberanalytics.com Phase transfer catalysts, for instance, can enhance the reaction rate in multiphase systems. numberanalytics.com

Efficient Mixing: Ensuring thorough mixing of the reactants is important, especially in solid-state or heterogeneous reactions, to ensure complete conversion. orgsyn.org

Removal of Water: In the cyclization of phthalamic acid to phthalimide, the removal of the water byproduct can help to drive the equilibrium towards the product side, thus increasing the yield. google.com

Product Recovery: Careful handling during product work-up, such as efficient filtration and complete transfer of materials, is essential to avoid mechanical losses and maximize the isolated yield. orgsyn.org

Chemical Reactivity and Transformation Mechanisms of Azane;phthalic Acid

Thermal Dehydration and Cyclization Reactions

The application of heat to azane;phthalic acid initiates a sequence of reactions dominated by dehydration and intramolecular cyclization, ultimately yielding phthalimide (B116566). vedantu.com This transformation is a cornerstone of its industrial utility, serving as a precursor for various fine chemicals.

The conversion of this compound to phthalimide is achieved by heating, which causes the loss of water and ammonia (B1221849) molecules. vedantu.comquora.com This dehydration and cyclization process typically requires temperatures in the range of 150°C to 200°C. The primary chemical byproduct of this reaction is water. vedantu.com

Thermogravimetric analysis (TGA) of this compound has revealed inconsistencies in its reported thermal stability, with decomposition temperatures cited at both 150°C and 200°C. These discrepancies can be attributed to several experimental factors:

Sample Purity: The presence of trace amounts of moisture or other impurities can lower the observed decomposition temperature.

Analytical Atmosphere: The gas used during TGA (e.g., inert nitrogen versus oxidative air) influences the degradation pathways. Oxidative atmospheres can promote different reactions compared to inert conditions.

To address these inconsistencies and obtain a more accurate thermal profile, the following resolution strategies are recommended:

Dynamic Vapor Sorption (DVS): This technique can precisely quantify the amount of water absorbed by the sample (hygroscopicity), allowing for a more accurate interpretation of weight loss data from TGA.

High-Resolution Mass Spectrometry (HRMS): Coupling the TGA instrument to an HRMS allows for the identification of gaseous byproducts, such as phthalic anhydride (B1165640), released during thermal decomposition, providing a clearer picture of the degradation mechanism.

The thermal conversion of this compound to phthalimide is not a single-step process but proceeds through key intermediates. The initial substance is an ammonium (B1175870) salt of a dicarboxylic acid. quora.com Upon heating, the reaction is thought to proceed via a phthalamide (B166641) intermediate. cdnsciencepub.com

The pathway involves the following conceptual steps:

Salt Formation: Phthalic acid, a weak acid, reacts with ammonia, a weak base, in an acid-base neutralization to form ammonium phthalate (B1215562). vedantu.com

Intermediate Formation: Heating the ammonium salt leads to the loss of water and the formation of phthalamide (the diamide (B1670390) of phthalic acid). This step is an equilibrium process.

Intramolecular Cyclization: The phthalamide intermediate is "pre-organized" for a subsequent intramolecular nucleophilic attack. The amide nitrogen attacks the carbonyl carbon of the adjacent amide group. quora.com

Deamination and Ring Closure: This intramolecular attack results in the elimination of an ammonia molecule and the formation of the stable five-membered ring of phthalimide. This final stage is driven by an increase in entropy and is accelerated by higher temperatures. quora.com

Thermogravimetric Analysis Discrepancies and Resolution Strategies

Hydrolysis and Degradation Kinetics

The stability of this compound in aqueous environments is governed by hydrolysis kinetics, which are significantly influenced by the chemical conditions of the solution.

This kinetic behavior suggests that under alkaline conditions, the presence of ammonia or ammonium salts can facilitate the self-removal of phthalates from water through hydrolysis. nih.govresearchgate.net

| Compound | Overall Reaction Order | Order (Phthalate) | Order (Ammonium Hydroxide) | Rate Constant (Lˣ/mol·s) | Estimated Half-Life (at 20 mg/L) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl Phthalate | 1.3-1.4 | 1 | Fractional | 1.3 x 10⁻⁴ | 4.5 hours | nih.govresearchgate.net |

| Diethyl Phthalate | 1.3-1.4 | 1 | Fractional | 8.5 x 10⁻⁵ | 14 hours | nih.govresearchgate.net |

Note: Data is for representative phthalate esters and indicates the expected kinetic behavior for related phthalate structures. nih.gov

The stability of this compound and related compounds in aqueous solutions is not absolute and is influenced by several environmental factors:

pH: The pH of the solution is a critical factor. Hydrolysis is significantly affected by the concentration of hydroxide ions, with alkaline conditions generally promoting the degradation of phthalate structures. cdnsciencepub.com The equilibrium between the ammonium salt and amide forms is also dependent on the pH of the reaction mixture.

Temperature: As with most chemical reactions, higher temperatures increase the rate of hydrolysis.

Substituents: The presence of different chemical groups attached to the benzene (B151609) ring of the phthalate structure can significantly impact stability. A study on substituted phthalimides found a substantial substituent effect on the rates of ammonolysis and hydrolysis. cdnsciencepub.com

Concentration of Reactants: The rate of hydrolysis can be dependent on the concentration of ammonia or ammonium salts present in the solution, which can drive the degradation process. nih.govresearchgate.net

Factors Influencing Hydrolytic Stability in Aqueous Matrices

Oxidation and Reduction Pathways

The carboxyl groups of phthalic acid can undergo oxidative transformations. The carbon atom in a carboxyl group is in a high oxidation state, and further oxidation can lead to its removal as carbon dioxide in a process known as decarboxylation. msu.edu For instance, the oxidation of alkyl arene side-chains attached to an aromatic ring by strong oxidizing agents like potassium permanganate (B83412) can yield carboxylic acids. libretexts.org

Bacterial processes can also lead to the decarboxylation of phthalic acid. nih.gov This is suggested to involve an initial reduction to 1,2-dihydrophthalic acid, followed by oxidative decarboxylation to benzoic acid. atamanchemicals.comnih.gov Furthermore, the electrochemical oxidation of phthalic acid can occur. Anodic oxidation using a boron-doped diamond (BDD) anode in a highly acidic medium can lead to the degradation and mineralization of phthalic acid. researchgate.net This process involves hydroxyl radicals produced at the anode and sulfate (B86663) radicals generated from sulfate ions in the medium. researchgate.net The efficiency of this degradation is influenced by factors such as current density and the presence of catalysts like chromium species. researchgate.net Advanced oxidation processes involving persulfate have also been shown to effectively remove phthalic acid from aqueous solutions, with efficiency dependent on pH and the concentration of persulfate and catalysts like Fe²⁺. jbums.org

Phthalic acid and its derivatives can be reduced to phthalide (B148349). chemicalforums.com This reduction can be achieved using zinc and acetic acid, although the reaction is slow. acs.org It is believed that phthalic acid is not reduced directly but via the in-situ generation of its anhydride in hot glacial acetic acid. acs.org Other reducing agents such as zinc, tin, and aluminum can also be used under both alkaline and acidic conditions. chemicalforums.com

The reduction of phthalic acid with sodium amalgam in the presence of water yields a 1,3-cyclohexadiene (B119728) derivative. atamanchemicals.comwikipedia.org Another method for preparing phthalides is through the cathodic reduction of phthalic acid or its derivatives. google.com This electrochemical process can be carried out in an organic solvent with less than 50% water in a non-divided electrolytic cell. google.com Additionally, phthalic anhydride can be catalytically hydrogenated to phthalide using a supported nickel catalyst. google.com

Oxidative Transformations of Carboxyl Groups

Nucleophilic Substitution and Condensation Reactions

Phthalic acid and its anhydride are key substrates for various nucleophilic substitution and condensation reactions. The reaction of phthalic anhydride with primary amines at high temperatures is a primary method for synthesizing phthalimides. organic-chemistry.org This involves a dehydrative condensation process. organic-chemistry.org Alternatively, potassium phthalimide can undergo N-alkylation with alkyl halides, a reaction known as the Gabriel Synthesis, to produce N-alkyl phthalimides. organic-chemistry.org

Condensation reactions of phthalic acid with alcohols lead to the formation of polyester (B1180765) polymers. libretexts.org For example, the reaction of terephthalic acid (an isomer of phthalic acid) with ethylene (B1197577) glycol produces polyethylene (B3416737) terephthalate (B1205515) (PET). libretexts.org Similarly, condensation with amines can produce polyamides. libretexts.org The mechanism of these nucleophilic acyl substitution reactions depends on the conditions. In neutral or basic media, the substrate is neutral, while in acidic media, it can be protonated, making it more electrophilic. libretexts.org The nucleophile can be anionic in a basic medium, which is a more potent form than its neutral counterpart in acidic or neutral conditions. libretexts.org Phthalic anhydride can also react with various amines, such as urea, glycine, and aniline, to form different phthalimide derivatives, often facilitated by microwave irradiation. rsc.org

Derivatization Chemistry of the Phthalate Moiety

The synthesis of substituted phthalonitriles is a crucial step for producing phthalocyanines. researchgate.netresearchgate.net A common method involves the transformation of substituted phthalic acids through an "acidic route," which proceeds via anhydride, imide, and amide intermediates to yield the nitrile. researchgate.netumich.edu

The synthesis of alkyl-substituted phthalonitriles can be challenging. One approach involves the reaction of substituted phthalic acids, anhydrides, or imides with gaseous ammonia and a borophosphate catalyst at high temperatures, yielding the target phthalonitriles in moderate yields. umich.edu Another method is the displacement reaction on a pre-existing phthalonitrile (B49051). For example, 4-chloro-5-alkyl-phthalonitrile can be synthesized from the reaction of 4,5-dichloro-phthalonitrile with a CH-acidic precursor like diethylmalonate. worldscientific.com

The reactivity of phthalonitriles in the synthesis of phthalocyanines can be controlled by the electronic characteristics of the substituents. rsc.org The self-condensation of phthalonitriles, often initiated by a nucleophile like a lithium alkoxide, is a widely used method. rsc.orgresearchgate.net However, the self-condensation of certain precursors, such as binaphthol-bridged phthalonitriles, can result in very low yields of the desired phthalocyanine (B1677752). rsc.orgresearchgate.net To overcome this, a more reactive phthalonitrile can be added to initiate the macrocyclization process. rsc.orgresearchgate.net The stability of resulting materials, such as phthalonitrile-modified epoxy resins, is often enhanced, leading to better processability. alfachemic.com

Formation of Amide Salts and Tetraalkyl Phthalamides

The synthesis of tetraalkyl phthalamides involves the reaction of a phthalic acid derivative, typically phthalic anhydride, with secondary amines. google.com For instance, the reaction of phthalic anhydride with two moles of a secondary dialkyl amine can form a tetraalkyl phthalamide. google.com Research has also explored the condensation of phthalic anhydride with various secondary amines, which can lead to the formation of stable acid phthalamides. acs.org The specific products, such as tetraalkyl ammonium phthalamate or tetraalkyl phthalamide, depend on the reaction conditions and the nature of the secondary amine used. google.com

Table 1: Synthesis of Phthalamide Derivatives

| Starting Material | Reagent | Key Condition | Product | Reference |

|---|---|---|---|---|

| Phthalic Acid | Ammonia (NH₃) | Neutralization | Ammonium Phthalate | vedantu.com |

| Ammonium Phthalate | Heat (Δ) | Dehydration | Phthalimide | vedantu.comquora.com |

| Phthalic Anhydride | Secondary Dialkyl Amine | Reaction in Molar Ratios | Tetraalkyl Phthalamide | google.com |

| Phthalic Anhydride | β,β'-iminodipropionitrile | Fusion at 200°C | β-phthalimidopropionitrile | acs.org |

Reactions with Metallic Halides and Complexation Studies

The dicarboxylate nature of the phthalate anion makes it an excellent ligand for coordinating with metal ions, including those from metallic halides. These reactions often lead to the formation of coordination polymers or metal-organic frameworks (MOFs). walshmedicalmedia.comresearchgate.net The phthalate ligand can adopt various coordination modes, bridging multiple metal centers to create one-, two-, or three-dimensional networks. tandfonline.comacs.org

Table 2: Examples of Phthalate Coordination Complexes

| Metal Halide/Salt | Ligand System | Resulting Structure Type | Metal Coordination | Reference |

|---|---|---|---|---|

| Lead(II) Acetate | Phthalate | 2D Coordination Polymer | Eight-coordinate Pb(II) | walshmedicalmedia.comtandfonline.com |

| Cobalt(II) Chloride | Phthalate | Metal Complex | - | walshmedicalmedia.com |

| Copper(II) Chloride | Phthalate | Metal Complex | - | walshmedicalmedia.com |

| Zirconium(IV) Chloride | 2-aminoterephthalic acid | Nanosized MOF (UiO-66-NH₂) | - | nih.gov |

| Zinc(II) salt | 4-(pyridine-4-yl) phthalic acid | 2D Metal-Organic Framework | - | rsc.org |

Sulfonation Reactions Leading to Sulfo-Phthalic Acid Derivatives

Phthalic acid and its anhydride can undergo electrophilic aromatic substitution, specifically sulfonation, to yield sulfo-phthalic acid derivatives. google.com The reaction is typically carried out using strong sulfonating agents such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The position of the sulfonic acid group on the benzene ring is directed by the existing carboxyl groups, which are deactivating and meta-directing. However, under forcing conditions, sulfonation occurs.

The sulfonation of phthalic anhydride with oleum (B3057394) commonly yields a mixture of 3-sulfophthalic acid and 4-sulfophthalic acid. Reaction conditions are crucial; for instance, heating phthalic anhydride with fuming sulfuric acid at temperatures between 80–120°C for several hours can produce 4-sulfophthalic acid. Another method involves the sulfonation of phthalic acid with concentrated sulfuric acid at 100–150°C. The resulting sulfo-derivatives, such as 4-sulfophthalic acid, are water-soluble crystalline solids used as intermediates in the synthesis of dyes and surfactants. ontosight.ai The degree of sulfonation can be controlled and analyzed to ensure the desired product is obtained for further applications. oup.comresearchgate.net

Table 3: Sulfonation of Phthalic Acid/Anhydride

| Starting Material | Sulfonating Agent | Temperature | Primary Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | Fuming Sulfuric Acid (20-30% SO₃) | 80–120°C | 4-Sulfophthalic Anhydride | 70-85% | |

| Phthalic Acid | Concentrated H₂SO₄ | 100–150°C | 4-Sulfophthalic Acid | 65-75% | |

| Phthalic Anhydride | Oleum | - | Mixture of 3- and 4-Sulfophthalic Acid | - | |

| Isophthalic Acid | Sulfur Trioxide (SO₃) | 150-220°C | Isophthalic acid-5-sulfonic acid | - | google.com |

Advanced Spectroscopic and Crystallographic Characterization of Azane;phthalic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of azane;phthalic acid.

FT-IR spectroscopy is particularly effective in confirming the formation of this compound from the neutralization of phthalic acid with ammonia (B1221849). The spectrum of the product is characterized by the appearance of distinct vibrational modes associated with the carboxylate (COO⁻) and ammonium (B1175870) (NH₄⁺) ions, and the concurrent disappearance of the carboxylic acid (COOH) bands.

The formation of the phthalate (B1215562) dianion is confirmed by the absence of the characteristic carbonyl (C=O) stretching frequency typically observed around 1710 cm⁻¹ for the parent phthalic acid. rsc.org Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group appear. Additionally, the presence of the ammonium cation is unequivocally identified by its characteristic deformation modes.

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | 1570–1610 |

These specific spectral features provide definitive evidence for the acid-base reaction and the formation of the ammonium salt of phthalic acid.

Raman spectroscopy offers a complementary vibrational analysis, generating a unique "molecular fingerprint" that provides both qualitative and quantitative information about a substance's molecular composition. pharmtech.com This technique is highly specific and can be used to identify compounds and even differentiate between various polymorphic forms. pharmtech.com

For phthalate-containing compounds, Raman spectroscopy reveals a set of characteristic bands. researchgate.net Studies on various phthalate esters and metal-phthalate coordination polymers have identified key spectral regions that are indicative of the phthalate structure. rsc.orgresearchgate.net The analysis of these spectra provides a detailed fingerprint, confirming the presence of the phthalate backbone and identifying vibrations associated with the benzene (B151609) ring and the carboxylate groups. rsc.orgfrontiersin.org

Table 2: Selected Raman Bands for Phthalate Derivatives

| Compound Type | Characteristic Raman Bands (cm⁻¹) | Reference |

|---|---|---|

| Phthalate Esters | 1039, 1579, 1600, 1726 | researchgate.net |

| Diethyl/Diethylhexyl Phthalate | 846, 1038, 1276, 1451 | frontiersin.org |

These distinct patterns in the Raman spectra are invaluable for the positive identification and characterization of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Carboxylate and Ammonium Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the qualitative structural analysis of organic molecules. rsc.orgbipm.org For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure.

In the ¹H NMR spectrum of this compound, the signals for the carboxylic acid protons of the parent phthalic acid (which typically appear around 13 ppm in DMSO-d₆) are absent. chemicalbook.com Instead, the spectrum is dominated by signals from the aromatic protons of the phthalate ring. These protons are magnetically non-equivalent and typically appear as two multiplets in the range of 7.0 to 8.3 ppm. bipm.org The exact chemical shifts are dependent on factors such as solvent, concentration, and temperature. bipm.org A signal corresponding to the ammonium (NH₄⁺) protons would also be expected.

The structural elucidation is further supported by ¹³C NMR, which would show characteristic signals for the carboxylate carbons and the aromatic carbons of the benzene ring. nih.gov

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 8.3 | Multiplet | bipm.org |

Spectra databases confirm the availability of ¹H and ¹³C NMR data for diammonium phthalate, which are crucial for its structural verification. chemicalbook.com

X-ray Diffraction (XRD) Analysis for Solid-State Characterization

X-ray diffraction (XRD) is an essential technique for the unambiguous determination of the solid-state structure of crystalline materials, providing precise information on the crystal system, space group, and unit cell dimensions.

Single-crystal XRD analysis has established that this compound crystallizes in the orthorhombic system. science24.com The specific arrangement of the ammonium cations and phthalate anions in the crystal lattice corresponds to the space group Pcab.

In contrast, derivatives of this compound can exhibit different crystal structures depending on the nature of the cation. For instance, diisopropylammonium hydrogen phthalate, a related salt, crystallizes in the monoclinic system with a P2₁/c space group. iucr.orgresearchgate.net This highlights how changes in the cationic component can significantly influence the resulting crystal packing.

Table 4: Crystal System and Space Group for this compound and a Derivative

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound | Orthorhombic | Pcab |

Precise refinement of XRD data yields the unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice. For this compound, the orthorhombic unit cell has been characterized with specific a, b, and c parameters. These parameters are fundamental for defining the crystalline identity of the compound.

Table 5: Unit Cell Parameters for this compound and Derivatives

| Compound | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|

| This compound | 6.839 | 13.041 | 22.118 | 90 | |

| Diisopropylammonium hydrogen phthalate | 8.160 | 14.876 | 12.549 | 93.192 | iucr.orgresearchgate.net |

The comparison of unit cell parameters is critical for distinguishing between different crystalline forms or derivatives and for understanding the structural consequences of chemical modifications.

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Ammonium phthalate, Diammonium phthalate |

| Phthalic acid | 1,2-Benzenedicarboxylic acid |

| Diisopropylammonium hydrogen phthalate | N/A |

| Bis(2-phthalimidoethyl)ammonium chloride dihydrate | N/A |

| Diethyl phthalate | DEP |

| Diethylhexyl phthalate | DEHP |

| Potassium hydrogen phthalate | KHP |

| Dibutyl phthalate | DBP |

| Nickel-phthalate | [Ni(pht)(H₂O)₂] |

Intermolecular Hydrogen Bonding Networks and Supramolecular Architecture

The crystal structure of this compound (ammonium phthalate) and its derivatives is significantly influenced by a complex network of intermolecular hydrogen bonds, which dictates their supramolecular architecture. In these structures, the ammonium cations and phthalate anions are linked through various hydrogen-bonding interactions, creating distinct and often layered arrangements.

In the case of diisopropylammonium hydrogen phthalate, the cations and anions are connected by N—H···O hydrogen bonds, forming chains. These chains are further linked by weaker C—H···O interactions, resulting in a layered supramolecular structure. iucr.orgiucr.org The hydrogen phthalate anion itself can exhibit a strong intramolecular O—H···O hydrogen bond. iucr.orgiucr.orgresearchgate.net This intramolecular bond is a common feature in hydrogen phthalate salts. griffith.edu.au

The supramolecular assembly can also involve solvent molecules. For instance, in ethacridinium phthalate solvates, the cations, anions, and solvent molecules (like methanol (B129727) or water) interact through N–H···O, O–H···O, and C–H···O hydrogen bonds, in addition to π–π stacking interactions. nih.gov These varied interactions lead to the formation of different structural motifs, such as heterotetramers and heterohexamers. nih.gov

The nature of the cation plays a crucial role in the resulting supramolecular architecture. With larger, more complex cations like N,N',N''-triisopropylguanidinium, the hydrogen bonding network can lead to two-dimensional layered structures. arabjchem.org The reaction of phthalic acid with ammonia initially forms ammonium phthalate, which upon heating can lose water to form phthalimide (B116566). vedantu.com This reaction highlights the role of the ammonium salt as an intermediate in the formation of other derivatives.

The table below summarizes key hydrogen bond parameters from a representative ammonium phthalate derivative, diisopropylammonium hydrogen phthalate.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···O4 | 0.94 (3) | 1.83 (3) | 2.756 (3) | 169 (2) |

| N1—H1B···O2 | 0.95 (3) | 1.80 (3) | 2.735 (3) | 168 (2) |

| O1—H1O···O3 | 1.19 (4) | 1.20 (4) | 2.385 (3) | 173 (3) |

This data is for diisopropylammonium hydrogen phthalate and illustrates typical hydrogen bond geometries in such salts. iucr.org

Conformational Analysis of the Phthalate Anion within the Crystal Lattice

In many crystal structures, the phthalate anion deviates from perfect planarity. The carboxylate groups can be twisted out of the plane of the benzene ring to varying degrees. For example, in one 2,6-diaminopyridinium phthalate structure, the torsion angles of C1–C6–C8–O2 and C4–C5–C7–O3 were found to be 88.3 (2)° and -178.9 (2)°, respectively, indicating a significant twist for one of the carboxylate groups. researchgate.net In another instance, involving a nitrophthalate anion, one carboxylate group was substantially rotated out of the benzene plane with a torsion angle of 76.7 (2)°, while the other carboxylic acid group and a nitro group remained nearly coplanar with the ring. griffith.edu.au

The degree of this twisting can be influenced by the presence of intramolecular hydrogen bonds. In hydrogen phthalate anions where a short intramolecular O—H···O hydrogen bond exists, the conformation can be affected. griffith.edu.au For instance, in a 2-amino-4-methoxy-6-methylpyrimidinium hydrogen phthalate salt, the dihedral angles between the benzene ring and the mean planes of the –COOH and –COO⁻ groups were 16.1 (3)° and 19.8 (3)°, respectively. iucr.org

The planarity of the phthalate anion can also be influenced by the cation and any solvent molecules present in the crystal lattice. In the structure of bis(N,N',N''-triisopropylguanidinium) phthalate, the interplanar angles between the two carboxylate groups with respect to the benzene ring plane are 17.10° and 77.82°. arabjchem.org In a lamotriginium hydrogen phthalate solvate, the hydrogen phthalate anion is nearly planar, with the two carboxyl groups being coplanar with the benzene ring. tandfonline.com

The conformational adaptability of the phthalate anion is a key feature, allowing it to accommodate different cations and packing arrangements. Acyclic receptors have been shown to adopt different conformations (denoted as C- and Z-conformers) to bind with the o-phthalate anion. rsc.orgrsc.org

The table below provides examples of torsion angles for the carboxylate groups in different phthalate-containing crystal structures, illustrating the conformational variability.

| Compound | Torsion Angle 1 | Angle (°) | Torsion Angle 2 | Angle (°) | Reference |

| 2,6-diaminopyridinium phthalate | C1–C6–C8–O2 | 88.3 (2) | C4–C5–C7–O3 | -178.9 (2) | researchgate.net |

| Isonipecotamide nitrophthalate | C2–C1–C11–O12 | 76.7 (2) | C1–C2–C21–O22 | 169.25 (16) | griffith.edu.au |

These examples highlight the non-planar conformations the phthalate anion can adopt within a crystal lattice.

Mass Spectrometry and Hyphenated Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of phthalic acid and its derivatives, particularly for assessing purity and identifying various related compounds. When analyzing phthalate esters using standard electron ionization (EI), a common fragmentation pattern is observed, with a characteristic base peak at m/z 149, corresponding to the phthalic anhydride (B1165640) ion. chromatographyonline.comspectroscopyonline.com While this ion is a useful indicator for the presence of phthalates, its ubiquity across different phthalate esters can make distinguishing between them challenging, especially in complex mixtures. chromatographyonline.comrsc.org

To overcome the limitations of EI, chemical ionization (CI) techniques are often employed. Positive chemical ionization (PCI) with ammonia as the reagent gas is particularly effective for phthalate analysis. amazonaws.comresearchgate.net This "gentler" ionization method produces simple spectra where the protonated molecule [M+H]⁺ is often the base peak. amazonaws.comresearchgate.netresearchgate.net This allows for easier discrimination between different phthalates based on their molecular weights. amazonaws.comresearchgate.net For instance, in the analysis of technical-grade diisononyl phthalate, ammonia PCI allows for the identification of various alkyl-side-chain impurities alongside the nominal compound. amazonaws.com

The choice of reagent gas in CI can be tailored to the analytical goal. While ammonia provides simple spectra and high response, methane (B114726) can yield more fragmentation, which can be useful for elucidating structural details of the side chains. americanlaboratory.com

GC-MS methods, often coupled with sample preparation techniques like QuEChERS, have been developed for the determination of multiple phthalic acid esters in various matrices, including high-fat samples like edible oils. nih.gov These methods demonstrate good linearity and low detection limits. nih.gov

The reaction of phthalic acid with ammonia to form ammonium phthalate, and its subsequent conversion to phthalimide upon heating, can also be monitored and characterized by techniques that can analyze the volatile products. vedantu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is an invaluable tool for the analysis of phthalic acid and its derivatives in complex mixtures and for trace-level quantification. zbaqchem.com This technique is well-suited for analyzing environmental and biological samples where phthalates may be present at very low concentrations. zbaqchem.comnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple phthalate metabolites in human urine, achieving low limits of quantification (in the ng/mL range). nih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences. nih.gov The use of isotope-labeled internal standards helps to ensure accuracy and precision. nih.gov

Compared to GC-MS, LC-MS/MS offers advantages for the analysis of certain phthalates and their metabolites. For instance, the analysis of monoalkyl phthalate esters by GC-MS often requires a derivatization step, which can introduce background contamination. acs.org LC-MS/MS can directly analyze these non-volatile metabolites without derivatization. acs.org LC-MS has been shown to be superior for the separation and quantification of isomeric mixtures of certain phthalate diesters. acs.org

The choice of ionization mode is critical. Electrospray ionization (ESI) is commonly used, often in the negative ion mode for the detection of phthalate monoesters. nih.govnih.gov The method can be applied to a wide range of matrices, including seawater, sediments, and biota, with method detection limits in the parts-per-trillion (ng/L) to parts-per-billion (ng/g) range. acs.org

Challenges in LC-MS analysis of phthalates include potential background contamination from the HPLC system itself. researchgate.net Strategies such as using a "hold-back" column have been developed to mitigate this issue. researchgate.net Despite these challenges, LC-MS/MS remains a robust and sensitive technique for the analysis of phthalates in diverse and complex samples. mdpi.comresearchgate.netrsc.org

Advanced Ionization Techniques (e.g., APCI, Chemical Ionization with Ammonia) for Molecular Ion Detection

Advanced ionization techniques are crucial for the sensitive and specific detection of phthalic acid and its derivatives by mass spectrometry, particularly for obtaining clear molecular ion information. Atmospheric Pressure Chemical Ionization (APCI) and Chemical Ionization (CI) with ammonia are two such powerful soft ionization methods.

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of less polar compounds with good thermal stability, such as many phthalate esters. creative-proteomics.com When coupled with GC (APGC), it has proven effective for analyzing high-molecular-weight phthalates like diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP). chromatographyonline.comspectroscopyonline.com In proton transfer mode, APCI generates spectra where the molecular ion is the base peak, which is a significant advantage over electron ionization (EI) where extensive fragmentation to a common ion (m/z 149) occurs. chromatographyonline.comspectroscopyonline.com This allows for the sensitive and selective detection of these compounds in complex environmental samples. chromatographyonline.comspectroscopyonline.com LC-APCI-MS can provide rapid quantitative analysis of phthalate derivatives in biological matrices like human urine. creative-proteomics.comnih.gov

Chemical Ionization (CI) with Ammonia is a widely used "gentle" ionization technique that provides a high degree of selective ionization for phthalates. amazonaws.comresearchgate.net It typically produces spectra dominated by the protonated molecule ([M+H]⁺), which simplifies spectral interpretation and allows for easy discrimination between different phthalates based on their molecular weights. amazonaws.comresearchgate.netresearchgate.net This method is effective for both pure compounds and technical mixtures, aiding in purity analysis and the identification of isomers and impurities. amazonaws.com The gentle nature of ammonia CI reduces chemical noise and fragmentation compared to more energetic reagent gases like methane. amazonaws.comamericanlaboratory.com While methane CI can provide more structural information through fragmentation, ammonia CI often yields a higher total ion current response, potentially leading to superior detection limits. americanlaboratory.com The formation of NH₂⁻ in the ion source under ammonia NCI conditions can also provide additional structural information not seen with methane. americanlaboratory.com

The table below summarizes the primary ions observed for phthalate esters using these advanced ionization techniques.

| Ionization Technique | Primary Ion Observed | Characteristics |

| APCI | [M+H]⁺ (protonated molecule) | Base peak for high-molecular-weight phthalates, minimal fragmentation. chromatographyonline.comspectroscopyonline.com |

| CI with Ammonia | [M+H]⁺ (protonated molecule) | Base peak in most cases, simple spectra, high selectivity. amazonaws.comresearchgate.net |

Ion Mobility Spectrometry (IMS) for Real-time Analysis and Ion Chemistry Investigations

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. It is increasingly used for the rapid, real-time detection of trace substances at atmospheric pressure, including phthalic acid esters (PAEs). researchgate.netresearchgate.net

High-field asymmetric waveform ion mobility spectrometry (FAIMS), a variant of IMS, has demonstrated the ability to separate isomers of phthalic acid. nih.gov While the isomers could not be distinguished using pure nitrogen or carbon dioxide as the carrier gas, baseline separation was achieved using a mixed gas system. nih.gov More advanced high-definition FAIMS has achieved high-resolution separation of phthalic acid isomers as anions, demonstrating its potential for detailed structural analysis. acs.orgnih.gov

When coupled with mass spectrometry (IMS-MS), the technique provides an additional dimension of separation, which is particularly useful for analyzing complex mixtures and studying ion chemistry. Studies using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), a related technique, have investigated the ion-molecule reactions of phthalates with various reagent ions (H₃O⁺, NO⁺, and O₂⁺). rsc.orgresearchgate.net These studies show that different phthalate isomers can have distinct ion chemistry, which can be exploited for their selective identification. researchgate.netcuni.cz For example, the reaction of H₃O⁺ with phthalates leads to the formation of protonated molecules and a characteristic loss of an alkyloxy substituent. rsc.org

The presence of water vapor can influence the ion chemistry in IMS and SIFT-MS. For instance, the formation of water clusters with protonated phthalate ions has been observed, and the extent of clustering can be dependent on the isomeric structure of the phthalate. cuni.cz This isomeric effect on water cluster formation can aid in the selective identification of different phthalates. cuni.cz

IMS-based methods offer a promising approach for the rapid screening and detection of phthalates in various applications, including environmental monitoring and product safety. researchgate.net

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental validation of their empirical and molecular formulas. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the proposed chemical formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered a strong indicator of the sample's purity and stoichiometric correctness.

In the study of this compound (aminophthalic acid) and its derivatives, elemental analysis serves as the first-line of verification following synthesis. For the parent aminophthalic acids (C₈H₇NO₄), the theoretical elemental composition provides a baseline for comparison. nih.govnih.gov Any significant deviation from these values in a synthesized sample would suggest the presence of impurities, residual solvents, or the formation of an unintended product.

Research findings on various derivatives of aminophthalic acid consistently employ elemental analysis to confirm their successful synthesis and purity. For instance, in the preparation of 4-aminophthalic anhydride, the experimental elemental analysis values of C, 58.82%; H, 3.07%; and N, 8.56% were reported to be in close agreement with the theoretical values, confirming the purity of the product. google.com Similarly, the synthesis of a mixed-ligand complex involving phthalic acid and 1,10-phenanthroline (B135089) was validated through elemental analysis, which supported the proposed octahedral geometry of the resulting metal complexes. aip.orguobaghdad.edu.iq

The technique is also crucial for verifying the structure of more complex derivatives. For example, the elemental analysis of N-(4-Biphenylyl)phthalic acid imide is used to confirm the percentages of carbon, hydrogen, and nitrogen, thereby ruling out the presence of residual solvents or by-products from the condensation reaction between phthalic anhydride and 4-aminobiphenyl. In another study, the synthesis of 4-nitrophthalimide (B147348) and its subsequent reduction to 4-aminophthalimide (B160930) were confirmed at each step by elemental analysis, ensuring the successful chemical transformations. revistadechimie.ro

The data presented in the following tables showcase the application of elemental analysis in validating the stoichiometry of aminophthalic acid and a selection of its derivatives, highlighting the close agreement between theoretical and experimentally observed values.

Elemental Analysis Data for this compound Isomers

This table provides the theoretical elemental composition for the two primary isomers of this compound.

| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N | Calculated %O |

| 3-Aminophthalic acid | C₈H₇NO₄ | 53.04 | 3.90 | 7.73 | 35.33 |

| 4-Aminophthalic acid | C₈H₇NO₄ | 53.04 | 3.90 | 7.73 | 35.33 |

Comparative Elemental Analysis of Selected this compound Derivatives

This table compares the theoretically calculated and experimentally determined elemental analysis data for several derivatives of this compound, demonstrating the validation of their synthesis.

| Compound | Molecular Formula | Analysis | %C | %H | %N | Source |

| 4-Aminophthalic Anhydride | C₈H₅NO₃ | Calculated | 58.91 | 3.09 | 8.59 | google.com |

| Found | 58.82 | 3.07 | 8.56 | google.com | ||

| 3-Aminophthalic Acid Hydrochloride | C₈H₈ClNO₄ | Calculated | 45.84 | 3.85 | 6.68 | lgcstandards.com |

| Found | 45.83 | 3.33 | 7.12 | lgcstandards.com | ||

| Mixture of 3- and 4-Nitrophthalic Anhydride | C₈H₃NO₅ | Calculated | 49.75 | 1.56 | 7.25 | google.com |

| Found | 49.81 | 1.57 | 7.22 | google.com | ||

| N-(4-Biphenylyl)phthalic acid imide | C₂₀H₁₃NO₂ | Calculated | 80.79 | 4.41 | 4.71 | |

| Found (example) | ~78.2 | ~4.1 | ~3.8 |

Applications in Advanced Materials and Chemical Synthesis

Role in Polymer Chemistry and Resin Systems

Azane;phthalic acid plays a crucial role in the field of polymer chemistry, particularly in the context of thermosetting resins. Its function as a catalyst and its contribution to the development of novel polymers are of significant interest.

In the production of thermosetting resins like urea-formaldehyde (UF), the use of a catalyst is essential to accelerate the curing process. google.com Latent catalysts are particularly desirable as they remain inactive during storage and only become active under specific conditions, such as the application of heat during molding. google.com this compound, in the form of ammonium (B1175870) phthalate (B1215562), serves as an effective latent acid catalyst in these systems. The use of such catalysts is critical for shortening the molding cycle without compromising the stability of the resin during storage. google.com The incorporation of a latent catalyst like ammonium phthalate promotes the cure of amino-aldehyde reaction products without negatively impacting the properties of the final product. google.com

The catalytic action of this compound in the form of ammonium phthalate is rooted in its thermal decomposition. When heated, ammonium phthalate breaks down to release phthalic acid. This release of phthalic acid lowers the pH of the resin system, which in turn accelerates the crosslinking reactions necessary for the resin to cure. This mechanism allows for a controlled curing process, where the pot life and curing speed can be adjusted by modifying the ratio of ammonium to phthalate. The acidic conditions created by the decomposition of the catalyst promote the polycondensation of urea-formaldehyde oligomers. bme.hu

The general mechanism for acid-catalyzed curing of epoxy resins, another type of thermosetting resin, involves the reaction of an acid anhydride (B1165640) with a hydroxyl group to form a monoester. The carboxylic acid group of this monoester then reacts with an epoxy group, leading to the formation of a diester and the cross-linked polymer network. appliedpoleramic.comdinuofrp.comlongchangchemical.com While this compound is primarily discussed in the context of UF resins, this general principle of acid catalysis is relevant to a broader range of thermosetting systems.

The performance of wood adhesives is critical in the manufacturing of wood-based composites like plywood and particleboard. frim.gov.my The chemical properties of the adhesive and its interaction with the wood substrate are key determinants of bond quality. frim.gov.my The use of this compound (as ammonium phthalate) in urea-formaldehyde wood adhesives has been shown to enhance bond strength. This is partly attributed to the controlled curing mechanism it provides, leading to a more robust and durable adhesive bond. Furthermore, its application can contribute to minimizing the emission of volatile organic compounds (VOCs). The pH of the adhesive system plays a significant role in the long-term durability of the wood-adhesive bond. swst.org By modulating the pH during curing, latent catalysts can influence the final properties of the bondline. swst.org

| Application | Function of this compound | Benefit |

| Urea-Formaldehyde Resins | Latent acid catalyst | Controlled curing, improved storage stability google.com |

| Wood Adhesives | Curing agent | Enhanced bond strength, reduced VOC emissions |

Recent research has explored the use of phthalate-based structures in the synthesis of novel thermocleavable polymers. nih.govresearchgate.net These polymers are designed to decompose or change their properties upon heating. In one study, novel copolymers were synthesized using a dibrominated secondary phthalate ester as a key monomer. nih.govresearchgate.netmdpi.com Upon thermal treatment at around 300 °C, these soluble precursor polymers were transformed into insoluble phthalic anhydride polymers. nih.govresearchgate.netmdpi.com This transformation occurs through the cleavage of the secondary ester groups, which leads to the formation of carboxylic acid groups followed by dehydration. mdpi.com This ability to control the polymer's solubility and other properties through thermal processing opens up potential applications in areas like energy harvesting devices. nih.govresearchgate.net

Enhancement of Bond Strength in Wood Adhesives and Related Applications

Precursor Chemistry for Specialty Chemicals

Beyond its applications in polymer systems, this compound and its derivatives are fundamental building blocks in the synthesis of various specialty chemicals.

Phthalimide (B116566) is a crucial intermediate in the chemical industry, serving as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.orgacs.orgwikipedia.org One of the primary industrial methods for producing phthalimide involves the reaction of phthalic anhydride with ammonia (B1221849). wikipedia.orgchemcess.com Phthalic anhydride itself is produced on a large scale from the oxidation of o-xylene (B151617) or naphthalene. penpet.comatamanchemicals.comwikipedia.org

This compound, as the ammonium salt of phthalic acid, is a direct precursor in some synthesis routes. Heating the ammonium salt of phthalic acid leads to dehydration and the formation of phthalimide. This conversion can be achieved by heating the diammonium salt of phthalic acid, often in the presence of a solvent like o-dichlorobenzene to facilitate the removal of water. The resulting phthalimide is a versatile compound used in the Gabriel synthesis of primary amines, a fundamental reaction in the preparation of many pharmaceutical compounds. patsnap.comprutor.ai Phthalimide derivatives are found in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antifungal agents. rsc.org

| Precursor | Reaction | Product | Applications of Product |

| Phthalic anhydride, Ammonia | Heating | Phthalimide | Pharmaceuticals, Agrochemicals, Dyes rsc.orgwikipedia.orgchemcess.com |

| This compound (Ammonium phthalate) | Heating, Dehydration | Phthalimide | Pharmaceuticals, Agrochemicals |

| o-Xylene or Naphthalene | Catalytic Oxidation | Phthalic anhydride | Intermediate for phthalimide, plasticizers, resins penpet.comatamanchemicals.comwikipedia.org |

Intermediate in the Production of Ion Exchange and Chelating Resins

Anthranilic acid is a valuable monomer in the synthesis of chelating ion-exchange resins. These specialized polymers are designed to selectively bind to metal ions, a property conferred by the chelating functional groups incorporated into the polymer matrix. The amine and carboxylic acid groups of anthranilate are ideal for this purpose, providing effective coordination sites for metal ions.

Researchers have successfully synthesized novel chelating terpolymer resins by reacting anthranilic acid with other monomers, such as salicylic (B10762653) acid and formaldehyde (B43269). sid.irresearchgate.net These resins have demonstrated a significant capacity for binding with various divalent metal ions, including Pb²⁺, Zn²⁺, and Cu²⁺. sid.ir The efficiency of these resins is often evaluated using the batch equilibrium method, which assesses their selectivity and binding capacity under different conditions, such as varying pH levels, electrolyte concentrations, and contact times. sid.ir

For instance, a terpolymer resin synthesized from anthranilic acid, salicylic acid, and formaldehyde (ASF) was found to be soluble in solvents like DMF and DMSO and showed good binding capacity for several metal ions. sid.ir Similarly, resins have been prepared by condensing anthranilic acid with resorcinol (B1680541) and formaldehyde. ukm.my The resulting polymers exhibit ion-exchange properties that make them suitable for the separation of transition and post-transition metal ions. ukm.my Guar gum, a natural polymer, has also been functionalized with a 5-bromo anthranilic acid derivative to create a chelating ion-exchange resin for the separation of metals like cobalt, nickel, and copper. neptjournal.com

The synthesis of these resins often involves condensation polymerization. A Schiff base chelating resin, for example, was synthesized by condensing a Schiff base derived from salicylaldehyde (B1680747) and anthranilic acid with formaldehyde in an alkaline medium. journalijar.comresearchgate.net The resulting resin's structure and properties were confirmed through various analytical techniques, including FTIR, NMR spectroscopy, and elemental analysis. journalijar.comresearchgate.net

Pathways to Thiosalicylic Acid and Indigoid Dyes

Anthranilic acid is a crucial precursor in the synthesis of several important classes of compounds, most notably thiosalicylic acid and indigoid dyes.

Thiosalicylic Acid Synthesis:

One of the primary methods for producing thiosalicylic acid involves the diazotization of anthranilic acid. orgsyn.orgwikipedia.org In this process, the amino group of anthranilic acid is converted into a diazonium salt. This intermediate is then treated with a sulfur source, such as sodium disulfide or sodium hydrosulfide, to introduce the thiol group, yielding dithiosalicylic acid. orgsyn.orgprepchem.com The subsequent reduction of dithiosalicylic acid, often using zinc, produces thiosalicylic acid. wikipedia.orggoogle.com This compound is a valuable intermediate for the preparation of thioindigoid dyes. orgsyn.org

Indigoid Dye Synthesis:

The synthesis of indigo (B80030), a historically significant dye, can be achieved through various routes, with several starting from anthranilic acid. chemistryviews.org The Heumann synthesis, a cornerstone of industrial indigo production, utilizes anthranilic acid as a key starting material. chemistryviews.org In one variation of this process, anthranilic acid is reacted with chloroacetic acid to form phenylglycine-o-carboxylic acid, which is then converted to indoxyl and subsequently oxidized to indigo. chemistryviews.orgechemi.com

Another pathway involves the use of functional derivatives of anthranilic acid, such as isatoic anhydride, which can react to form indigoid dyes. google.com These processes have been refined over the years to improve yields and efficiency, making the industrial-scale production of indigo from anthranilic acid a commercially viable endeavor. chemistryviews.org

Analytical Reagent Applications

The unique chemical properties of anthranilic acid also lend themselves to various applications in analytical chemistry.

Use as a Standard in Analytical Procedures

Anthranilic acid serves as an analytical reference standard in various chemical analyses. caymanchem.combertin-bioreagent.com Its stable, crystalline nature and well-defined properties make it a reliable compound for calibrating instruments and validating analytical methods. Isotope-labeled versions of anthranilic acid, such as anthranilic-3,4,5,6-d4 acid and anthranilic acid (ring-¹³C₆), are used as internal standards for the analysis of anthranilic acid and its derivatives. isotope.comlgcstandards.com This is particularly useful in quantitative studies where a known amount of the labeled standard is added to a sample to improve the accuracy and precision of the measurement. It is also used for the non-selective, efficient fluorescent labeling of glycans. acs.orgsigmaaldrich.com

Reagent in Diverse Organic Synthetic Routes

Beyond its role as a precursor, anthranilic acid is a versatile reagent in a wide array of organic syntheses. scribd.com Its ability to undergo diazotization allows for the in-situ generation of benzyne, a highly reactive intermediate that can be trapped in Diels-Alder reactions or used to form biaryl compounds. wikipedia.orgchemtube3d.com

Anthranilic acid and its derivatives are also fundamental in the synthesis of various heterocyclic compounds. For example, it can be used to prepare quinazolines and their derivatives through reactions like the Niementowski synthesis, where it is heated with amides or ketones. bu.edu.egwikipedia.org Furthermore, it is a starting material for the synthesis of acridones, which are of interest in medicinal chemistry. ijpsjournal.com The reactivity of its amine and carboxylic acid groups allows for a broad range of chemical modifications, making it a valuable tool for synthetic chemists. ijpsjournal.com

Formation of Metal Complexes for Catalytic or Material Applications

The ability of anthranilic acid to chelate with metal ions is not only useful for ion-exchange resins but also for the creation of discrete metal complexes with interesting catalytic and material properties. nih.govresearchgate.net The carboxyl and amino groups can bind to a variety of transition metals, forming stable complexes with well-defined stoichiometries and geometries. nih.govresearchgate.netresearchgate.net

These metal anthranilate complexes have shown promise in several areas:

Catalysis: Complexes of anthranilic acid with metals such as cobalt(II) and copper(II) have demonstrated catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.govnih.gov This reaction is a model system for evaluating the catalytic efficiency of new materials. The metal centers in these complexes act as active sites, facilitating the transfer of electrons required for the reduction process.

Material Science: Metal complexes of anthranilic acid are being explored for their potential as photoluminescent materials. nih.govresearchgate.net The interaction between the metal ion and the organic ligand can lead to unique electronic properties that result in the emission of light upon excitation. These materials could find applications in areas such as sensing and optoelectronics. Additionally, these complexes have been investigated as corrosion inhibitors for metals. nih.govresearchgate.net

Research has shown that a wide range of metals, including Zn(II), Bi(III), Ag(I), Fe(II), Cu(II), Mn(II), Al(III), Ni(II), and Cr(III), can form complexes with anthranilic acid. nih.govresearchgate.netmdpi.com The properties of these complexes are influenced by the nature of the metal ion, the metal-to-ligand ratio, and the coordination environment. researchgate.net The versatility of anthranilic acid as a ligand opens up possibilities for designing and synthesizing new metal complexes with tailored catalytic and material properties. mdpi.com

Environmental Fate and Degradation Mechanisms of Azane;phthalic Acid

Environmental Pathways and Distribution in Aquatic and Terrestrial Systems

Phthalic acid and its esters enter the environment through various pathways, including industrial and municipal wastewater effluent, leaching from landfills and waste dumps, runoff from agricultural lands using plastic mulch or sludge, and atmospheric deposition. frontiersin.orgmdpi.com Once released, their distribution is governed by their physicochemical properties. acs.org

In aquatic systems, PAEs are found in water, sediment, and biota. frontiersin.orgnih.gov Their fate is influenced by factors like water solubility, which is generally low, and the octanol-water partition coefficient (Kow), which tends to be high. frontiersin.orgiwaponline.com This hydrophobicity means that higher molecular weight PAEs readily adsorb onto suspended particles and settle into the sediment, which acts as a major sink. nih.goviwaponline.com Consequently, PAEs often accumulate in benthic organisms. nih.gov While present in the water column, they can undergo degradation, but their persistence in sediment is a long-term concern.

In terrestrial systems, agricultural soils are a primary reservoir for phthalates due to the application of sewage sludge and the use of plastic films in farming. mdpi.combohrium.com PAEs are mainly detected in surface soils, as their strong adsorption to soil organic matter limits their vertical migration into deeper soil layers and groundwater. iwaponline.combohrium.com However, horizontal migration can occur through surface runoff during rain or irrigation events. mdpi.com

Biodegradation and Biotransformation Processes

Microbial degradation is a primary mechanism for the removal of phthalic acid and its esters from the environment. mdpi.comnih.gov A wide variety of microorganisms in soil and water have evolved the capability to use these compounds as a source of carbon and energy. nih.govmdpi.com

Under aerobic conditions, the biodegradation of PAEs typically begins with the hydrolysis of the ester bonds by enzymes called esterases or hydrolases. nih.govoieau.fr This initial step cleaves the alkyl side chains, releasing an alcohol and forming the central intermediate, phthalic acid (PA). nih.gov

From there, the complete mineralization of phthalic acid proceeds through several key steps:

Dioxygenation: The aromatic ring of phthalic acid is attacked by dioxygenase enzymes. This can occur via two main routes, catalyzed by either phthalate (B1215562) 3,4-dioxygenase or phthalate 4,5-dioxygenase. nih.gov

Formation of Protocatechuic Acid: Both dioxygenation pathways lead to the formation of a central metabolite, protocatechuic acid. nih.gov

Ring Cleavage: The aromatic ring of protocatechuic acid is then opened. This critical step can proceed via two different mechanisms: